molecular formula C20H16BrFN4O3 B2970733 1-{[3-(3-Bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione CAS No. 2210141-97-0

1-{[3-(3-Bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione

Cat. No. B2970733
CAS RN: 2210141-97-0
M. Wt: 459.275
InChI Key: LNHSDRXOYRZJHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[3-(3-Bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione is a useful research compound. Its molecular formula is C20H16BrFN4O3 and its molecular weight is 459.275. The purity is usually 95%.
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Scientific Research Applications

Catalytic Applications

1-Methylimidazolium hydrogen sulfate, in combination with chlorotrimethylsilane, has been employed as an efficient and reusable catalyst for the synthesis of hydroquinazoline-2,5-diones. This catalytic system enables high-yield production under thermal and solvent-free conditions, showcasing its potential application in the synthesis of compounds like 1-{[3-(3-Bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione (Kefayati, Asghari, & Khanjanian, 2012).

Photophysical Properties

Benzo[de]isoquinoline-1,3-dione derivatives, similar in structure to the specified compound, have been synthesized and analyzed for their photophysical properties. These compounds, containing both tetramethylpiperidine and benzotriazole units, exhibit yellow-green fluorescence and notable photostability in solution. This suggests potential applications in fluorescent dye technology and photochemical studies (Bojinov & Panova, 2007).

Crystal Structure Analysis

Research on the crystal structure of hydroquinazoline-2,5-dione derivatives has provided insights into their molecular geometry and bonding characteristics. This information is crucial for understanding the chemical behavior and potential applications of similar compounds, including the specified quinazoline derivative (Candan et al., 2001).

Spectroscopic Analysis

Vibrational spectroscopic studies, like FT-IR and FT-Raman, along with HOMO-LUMO and NBO analysis, have been conducted on related quinazoline derivatives. These analyses provide insights into the electronic structure, charge transfer, and molecular stability, which are relevant for understanding the chemical properties of this compound (Sebastian et al., 2015).

properties

IUPAC Name

1-[[3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-propyl-4aH-quinazolin-1-ium-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrFN4O3/c1-2-9-25-19(27)13-5-3-4-6-16(13)26(20(25)28)11-17-23-18(24-29-17)12-7-8-15(22)14(21)10-12/h3-8,10,13H,2,9,11H2,1H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQCUMKGBAWGZSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2C=CC=CC2=[N+](C1=O)CC3=NC(=NO3)C4=CC(=C(C=C4)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrFN4O3+
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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